1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol

Vue d'ensemble

Description

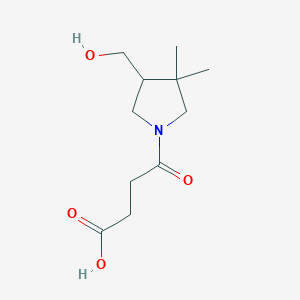

1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol is a useful research compound. Its molecular formula is C12H26N2O and its molecular weight is 214.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neurological Benefits in Spinal Cord Injury

1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol has been studied for its potential benefits in patients with spinal cord injury (SCI). It is suggested to act as a potassium channel blocking agent, possibly aiding in the restoration of conduction in demyelinated internodes of axons in the spinal cord. In a study involving patients with SCI, the drug demonstrated a capability to ameliorate central conduction deficits, evidenced by improved somatosensory and motor evoked potentials. Patients experienced reduced spasticity, pain, and enhanced voluntary motor control and sensation, indicating neurologic benefits (Hayes et al., 1994).

Ribonucleotide Reductase Inhibition in Cancer Treatment

In cancer research, this compound has been identified as a novel small-molecule ribonucleotide reductase inhibitor, under the name 3-AP. A study aimed to establish the maximum tolerated dose and oral bioavailability of 3-AP in patients with advanced-stage solid tumors. The results indicated that 3-AP is well tolerated in oral form and has a modest clinical benefit rate, with a significant portion of patients achieving stable disease (Chao et al., 2012).

Metabolism and Bioavailability

Understanding the metabolism and bioavailability of compounds like this compound is crucial for their effective application in therapeutics. A study focusing on the metabolism of atenolol, which has a similar structure, revealed insights into the disposition and metabolism in humans, indicating that a significant portion of the drug is eliminated through urine mainly as the unchanged drug. Such studies can provide a basis for understanding the metabolic pathways and elimination processes of structurally related compounds (Reeves et al., 1978).

Therapeutic Potential in Multiple Sclerosis

The drug has shown promise in the treatment of multiple sclerosis (MS). Studies indicate that it may improve walking ability and reduce ambulatory disability in patients with MS. These improvements are linked with a reduction in patients' reported disability, suggesting that this compound offers a clinically meaningful therapeutic benefit for this group of patients (Goodman et al., 2009).

Mécanisme D'action

Target of Action

Similar compounds such as aminosilanes are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

Mode of Action

It is likely that this compound interacts with its targets through non-covalent interactions, similar to other aminosilanes . These interactions could lead to changes in the physical and chemical properties of the target, potentially altering its function.

Biochemical Pathways

Polyamine metabolism is known to be affected by similar compounds . For instance, polyamine oxidases can oxidize secondary amine groups in spermine and spermidine molecules, producing 1,3-diaminopropane, H2O2, and 1-(3-aminopropyl)-4-aminobutanal (from spermine) or 4-aminobutanal (from spermidine) .

Pharmacokinetics

Similar compounds such as aminosilanes are primarily hydrolyzed by serum peptidases into metabolites, which are recovered almost entirely in the urine .

Result of Action

Similar compounds such as aminosilanes are known to facilitate the delivery of phytochemical agents for biofilm disruption . They have shown significantly better penetration into biofilms and better biofilm eradication ability than traditional mesoporous silica nanoparticles .

Analyse Biochimique

Biochemical Properties

1-(3-Aminopropyl)-3-isobutylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with polyamine oxidases, which are involved in the catabolism of polyamines. These interactions often result in the production of hydrogen peroxide and other byproducts, which can influence cellular processes . Additionally, this compound can act as a substrate for certain enzymes, leading to its incorporation into metabolic pathways .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the levels of reactive oxygen species (ROS) within cells, which can lead to changes in gene expression and cellular responses to stress . Furthermore, its interaction with polyamine oxidases can result in the production of metabolites that influence cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with polyamine oxidases results in the oxidation of polyamines, producing hydrogen peroxide and other byproducts . These byproducts can then interact with other cellular components, leading to changes in gene expression and cellular function . Additionally, this compound can modulate the activity of certain signaling pathways, further influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its efficacy and impact on cellular function . Long-term exposure to this compound has been observed to result in sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant changes in cellular function are noted . It is crucial to determine the optimal dosage to maximize its benefits while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as polyamine oxidases, leading to the production of metabolites like hydrogen peroxide and 1,3-diaminopropane . These metabolites can further participate in other metabolic processes, influencing metabolic flux and metabolite levels within cells . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its overall efficacy and impact on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with polyamine oxidases can lead to its localization in peroxisomes, where it participates in the catabolism of polyamines . Understanding its subcellular localization is crucial for elucidating its precise role in cellular processes .

Propriétés

IUPAC Name |

1-(3-aminopropyl)-3-(2-methylpropyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O/c1-10(2)8-11-9-14(6-3-5-13)7-4-12(11)15/h10-12,15H,3-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWHNHDQQDTRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCC1O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1480005.png)

![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine](/img/structure/B1480008.png)